molecular formula C6H3Cl2FS B1410176 4,5-Dichloro-2-fluorothiophenol CAS No. 1806277-28-0

4,5-Dichloro-2-fluorothiophenol

Cat. No.: B1410176
CAS No.: 1806277-28-0
M. Wt: 197.06 g/mol
InChI Key: UYBOCFWGSBKUEP-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Thiophenols in Contemporary Synthetic Chemistry

Halogenated thiophenols are a class of organosulfur compounds that have garnered considerable attention in modern synthetic chemistry. The presence of one or more halogen atoms on the aromatic ring, combined with the nucleophilic sulfur of the thiol group, imparts unique reactivity and properties to these molecules. manavchem.com They serve as crucial intermediates and versatile building blocks for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. ontosight.ai

The introduction of halogens (F, Cl, Br, I) to the thiophenol scaffold allows for precise tuning of the molecule's electronic properties, acidity, and reactivity. researchgate.netnih.gov For instance, halogens act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions and are key participants in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-sulfur and carbon-carbon bonds. acs.orgorganic-chemistry.org The specific type and position of the halogen atom can influence reaction rates and regioselectivity. nih.gov Furthermore, the thiol group itself is highly reactive, readily undergoing oxidation to form disulfides or participating in various coupling reactions. manavchem.com This dual functionality makes halogenated thiophenols powerful tools for constructing complex molecular architectures.

Overview of Research Trajectories and Scholarly Contributions Pertaining to Halogenated Thiophenols

Current research on halogenated thiophenols is diverse, spanning from fundamental synthetic methodology to applied materials science. A significant trajectory involves the development of novel, more efficient, and environmentally benign methods for their synthesis and transformation. organic-chemistry.org This includes the use of copper-catalyzed reactions and electrochemical methods to form aryl thiols from aryl halides. organic-chemistry.org

In materials science, halogenated thiophenols and their derivatives are being explored for their potential in organic electronics. The incorporation of fluorine and other halogens into conjugated polymer backbones, often derived from thiophene-based monomers, can significantly alter the electronic properties of the resulting materials. nih.gov Fluorination, in particular, has been shown to lower both the HOMO and LUMO energy levels of polymers, which is beneficial for applications in organic solar cells and organic field-effect transistors (OFETs). researchgate.netnih.gov Researchers are also investigating the self-assembly of halogenated thiophenols on metal surfaces, such as gold nanoparticles, to create functional molecular-scale electronic devices and to study plasmon-driven chemical reactions. aip.orgresearchgate.net

Furthermore, the biological activities of these compounds are a major area of scholarly focus. The thiol group is a known scavenger of reactive oxygen species, and studies have systematically investigated how halogen substitution affects the antioxidant potential of thiophenols. nih.govnih.gov The unique properties of these compounds also make them valuable in the design of new therapeutic agents and agrochemicals. ontosight.ai

Rationale for Focused Academic Inquiry into 4,5-Dichloro-2-fluorothiophenol

While specific research dedicated exclusively to this compound is not widely present in public literature, a strong rationale for its academic inquiry can be constructed based on the established value of related polyhalogenated aromatic compounds. The specific arrangement of two chlorine atoms and one fluorine atom on the thiophenol ring suggests a molecule with highly tailored properties that could be advantageous for several advanced applications.

The combination of chlorine and fluorine atoms creates a unique electronic profile. Fluorine is the most electronegative element and is known to significantly lower the energy levels of molecular orbitals (HOMO/LUMO) in aromatic systems. nih.gov The two chlorine atoms, being less electronegative but still potent electron-withdrawing groups, would further modulate the electronic landscape of the benzene (B151609) ring. This precise electronic tuning is highly sought after in the design of materials for organic electronics, where control over energy levels is critical for efficient charge injection and transport.

From a synthetic standpoint, the three halogen atoms offer multiple, distinct reaction sites. The different C-Halogen bond strengths (C-F > C-Cl) could allow for selective, stepwise functionalization through various cross-coupling reactions. This would make this compound a valuable and versatile building block for creating complex, highly substituted aromatic compounds that are otherwise difficult to access. The reactivity of the thiol group adds another layer of synthetic utility, enabling its attachment to other molecules or surfaces.

Given the known biological activity of halogenated compounds, this specific substitution pattern could also lead to novel pharmacological or agrochemical properties. The strategic placement of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, focused research into the synthesis, properties, and reactivity of this compound is a logical and promising avenue for discovering new functional molecules and materials.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₃Cl₂FS
Molecular Weight 197.06 g/mol
Canonical SMILES C1=C(C(=C(C=C1S)F)Cl)Cl
InChI Key InChI=1S/C6H3Cl2FS/c7-4-2-5(8)6(9)1-3(4)10/h1-2,10H

Note: The data in this table is based on the chemical structure, as extensive experimental data is not publicly available.

Table 2: Comparison of Related Halogenated Thiophenols

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Thiophenol108-98-5C₆H₆S110.18
4-Fluorothiophenol (B130044)371-42-6C₆H₅FS128.17 sigmaaldrich.com
2-Chloro-4-fluorothiophenol175277-99-3C₆H₄ClFS162.61 nih.gov
2,5-Dichlorothiophenol5858-18-4C₆H₄Cl₂S179.07
This compound N/AC₆H₃Cl₂FS 197.06

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-2-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBOCFWGSBKUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4,5 Dichloro 2 Fluorothiophenol and Structural Analogues

Established Synthetic Pathways to 4,5-Dichloro-2-fluorothiophenol

The synthesis of this compound is not widely documented in readily available literature, suggesting that it is a specialized chemical intermediate. However, based on established principles of organic synthesis and known reactions for preparing similarly substituted aromatic compounds, plausible synthetic routes can be devised. These routes typically involve the sequential introduction of the desired functional groups onto a benzene (B151609) ring, with careful consideration of the directing effects of the existing substituents.

A key challenge in the synthesis of this compound is achieving the desired 1,2,4,5-substitution pattern. The directing effects of the substituents play a crucial role in determining the outcome of electrophilic and nucleophilic aromatic substitution reactions.

One potential strategy begins with a dichlorinated starting material, such as 1,2-dichlorobenzene (B45396). Nitration of 1,2-dichlorobenzene would predominantly yield 1,2-dichloro-4-nitrobenzene due to the ortho, para-directing nature of the chloro groups. Subsequent functionalization would then need to be directed to the positions ortho and meta to the nitro group.

An alternative and potentially more regioselective approach would start from an aniline (B41778) derivative where the substitution pattern is already established. For instance, starting with 4,5-dichloro-2-nitroaniline, which can be synthesized from 2,4,5-trichloronitrobenzene (B44141) by reaction with ammonia, provides a precursor with the correct chlorine and a nitrogen functionality at the desired positions google.com. The nitro group can then be used to direct further substitutions or be converted to other functional groups.

A plausible and efficient synthetic pathway to this compound likely involves the use of 4,5-dichloro-2-fluoroaniline (B1585327) as a key intermediate nih.gov. The synthesis of this intermediate can be approached from several precursors.

One route could start from 1,2-dichloro-4-nitrobenzene. This compound can be hydrogenated to yield 1,2-dichloro-4-aminobenzene (3,4-dichloroaniline) prepchem.com. Subsequent fluorination of this aniline derivative would be required. However, direct fluorination of anilines can be challenging and may lead to a mixture of products.

A more controlled approach would involve the synthesis of 4,5-dichloro-2-fluoroaniline from a precursor where the fluorine atom is introduced earlier in the sequence. For example, starting with 5-chloro-2-nitroaniline, a diazotization reaction followed by a Schiemann or Balz-Schiemann reaction using hexafluorophosphoric acid or a similar reagent could introduce the fluorine atom at the 2-position to yield 4-chloro-2-fluoronitrobenzene (B1582716) google.com. Subsequent chlorination at the 5-position would be necessary, followed by reduction of the nitro group to the aniline.

Once the key intermediate, 4,5-dichloro-2-fluoroaniline, is obtained, the introduction of the thiol group can be achieved through a Sandmeyer-type reaction. The aniline is first converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. The diazonium salt is then reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the desired thiophenol.

A representative synthetic scheme is outlined below:

Scheme 1: Proposed Synthesis of this compound

Generated mermaid

Another plausible pathway could involve the direct thiolation of a suitable precursor via nucleophilic aromatic substitution, although this is generally less common for the introduction of a thiol group onto an unactivated aromatic ring.

Innovative Strategies for Halogen and Thiol Group Introduction in Aromatic Systems

Recent advances in synthetic methodology offer more efficient and selective ways to introduce fluorine and thiol groups into aromatic systems, which could be applied to the synthesis of this compound and its analogues.

Traditional fluorination methods often require harsh conditions and can lack regioselectivity. Modern techniques offer milder and more precise alternatives. For instance, the use of N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts (Selectfluor®) allows for electrophilic fluorination under milder conditions umich.edu. The regioselectivity of such reactions on substituted phenols and other aromatics has been studied, providing a basis for predicting outcomes on complex substrates umich.edu.

Another innovative approach involves the use of fluorinated building blocks. The synthesis of complex fluorinated molecules can be streamlined by starting with a simpler, pre-fluorinated aromatic compound. For example, 4-fluoronitrobenzene can be synthesized from 4-nitrochlorobenzene via the Halex process and subsequently functionalized wikipedia.org. The presence of the electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution, making the fluoride (B91410) a good leaving group in some contexts wikipedia.org.

Catalytic methods for fluorination are also gaining prominence. For instance, the regioselective 1,4-fluorofunctionalization of dienes using I(I)/I(III) catalysis has been developed, showcasing the potential for catalytic control in fluorination reactions nih.gov. While not directly applicable to benzene rings, these advancements point towards a future of more selective catalytic fluorination of aromatic systems.

The introduction of a thiol group onto an aromatic ring is traditionally achieved via the reduction of a sulfonyl chloride or through the Sandmeyer reaction of an aniline. The Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution mechanism, is a versatile method for introducing a variety of functional groups, including thiols wikipedia.orgnih.gov. The reaction is initiated by a one-electron transfer from a copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas wikipedia.org.

Nucleophilic aromatic substitution (SNAr) with a thiol or thiolate is another possibility, particularly if the aromatic ring is activated by electron-withdrawing groups libretexts.orgbohrium.com. For polychlorinated benzenes, the reaction with a thiolate model like thiomethoxide has been studied computationally. These studies suggest that the reaction proceeds through a transition state resembling a Meisenheimer complex, with the activation energy being influenced by the position of other substituents researchgate.net. For electron-deficient heteroarenes, SNAr reactions with thiols can proceed smoothly, sometimes without the need for an additional electron-withdrawing group bohrium.com.

More recent developments include palladium-catalyzed C-S cross-coupling reactions, which provide a powerful and general method for the formation of aryl thioethers, which can then be cleaved to the corresponding thiols.

Development of Sustainable and Atom-Economical Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize waste, reduce energy consumption, and use less hazardous substances. For the synthesis of this compound, several aspects can be optimized for sustainability.

The choice of reagents and catalysts is critical. For example, in the reduction of nitroarenes, catalytic hydrogenation using a recyclable catalyst like palladium on carbon is more atom-economical and environmentally benign than using stoichiometric reducing agents like iron or tin in acidic media prepchem.com.

Solvent selection also plays a significant role. The use of greener solvents, or even solvent-free conditions where possible, can significantly reduce the environmental impact of a synthesis. For instance, some Sandmeyer-type reactions have been developed to proceed in water or ionic liquids organic-chemistry.org.

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can improve efficiency and reduce waste. The conversion of anilines to aryl halides can sometimes be achieved in a one-pot diazotization-substitution sequence nih.gov.

The development of catalytic cycles that minimize the use of stoichiometric reagents is a key goal of sustainable synthesis. For example, the development of catalytic Sandmeyer reactions reduces the amount of copper salts required nih.gov. Similarly, catalytic methods for fluorination and thiolation are being actively researched to replace traditional stoichiometric methods.

Below is a table summarizing potential sustainable approaches for key transformations in the synthesis of this compound.

TransformationTraditional MethodSustainable AlternativeKey Advantages
Nitro Group ReductionFe or Sn in HClCatalytic Hydrogenation (H2, Pd/C)High atom economy, recyclable catalyst, cleaner waste stream.
FluorinationBalz-Schiemann (stoichiometric HBF4)Catalytic fluorination (e.g., with Selectfluor® and a catalyst)Milder conditions, potentially higher selectivity, reduced use of hazardous reagents.
ThiolationSandmeyer with stoichiometric copper saltsCatalytic Sandmeyer reaction or Pd-catalyzed C-S couplingReduced metal waste, potentially milder conditions, broader substrate scope.
Solvent UsageHalogenated or other volatile organic solventsWater, ionic liquids, or solvent-free conditionsReduced environmental impact and health hazards.

Electrochemical Synthesis Approaches for Thiophenol Derivatives

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, capable of performing redox reactions without the need for chemical reagents. gre.ac.uk This methodology relies on the direct addition or removal of electrons at an electrode to generate reactive intermediates from a substrate. gre.ac.uk In the context of thiophenol derivatives, electrochemical methods offer novel pathways for C-S bond formation and molecular rearrangement.

One notable electrochemical approach involves the rearrangement of O-aryl thiocarbamates to S-aryl thiocarbamates. This transformation can be achieved at room temperature using only a catalytic amount of electric charge, representing a significant advancement over thermally-driven methods. organic-chemistry.org Another innovative strategy is the electrosynthesis of aryl dibenzothiophenium salts. nih.gov This process can achieve the direct intramolecular formation of a C-S bond in a metal-free electrochemical step under ambient conditions, yielding precursors for further functionalization. nih.govresearchgate.net The general principle involves the oxidation of a compound at an anode to form a radical cation, or its reduction at a cathode to form a radical anion, which then proceeds to form the desired product. gre.ac.uk

The versatility of electrosynthesis allows for the generation of a wide array of derivatives. For instance, the electrochemical polymerization of thiophene (B33073) and its derivatives can be significantly enhanced by including an initiator with a lower oxidation potential, increasing polymerization rates. google.com

Table 1: Examples of Electrochemical Synthesis for Thiophenol-Related Compounds

Precursor/Substrate Product Type Key Process Reference
O-Aryl thiocarbamates S-Aryl thiocarbamates Electrochemically induced rearrangement organic-chemistry.org
Diaryl thioethers Aryl dibenzothiophenium salts Intramolecular C-S bond formation nih.govresearchgate.net

Catalyst-Free and Exogenous-Oxidant-Free Methodologies

In alignment with the principles of green chemistry, significant research has been directed towards developing synthetic methods that eliminate the need for catalysts and external oxidants. These approaches reduce waste, avoid contamination with toxic metals, and often operate under milder, biocompatible conditions. ntu.edu.sgthieme-connect.de

One prominent example is the photooxidative coupling of thiophenol derivatives to form disulfides. This method uses light to initiate the oxidation of thiols, providing a clean, safe, and economical alternative to metal-containing oxidants. nih.gov Research on para-substituted thiophenol derivatives demonstrates that disulfides are the major photoproducts. For example, the irradiation of p-nitrothiophenol results in an 81% yield of 4,4'-dinitrodiphenyldisulfide. nih.gov The reaction's efficiency is often dependent on pH and the excitation wavelength, suggesting that the process occurs via the interaction of an electronically excited thiolate anion with a neutral thiol molecule. nih.gov This photo-oxidation is broadly applicable to thiophenols with both electron-withdrawing and electron-donating substituents. nih.gov

Other catalyst-free approaches include reactions in aqueous media, where the hydrophobic effect can accelerate reaction rates without a catalyst. ntu.edu.sg The development of such biocompatible reactions is crucial for applications in chemical biology and for creating more sustainable industrial processes. thieme-connect.de For instance, catalyst-free methods have been developed for the synthesis of vinylic sulfones and for disulfide bridging in peptides under benign conditions. thieme-connect.de

Table 2: Findings from Photooxidative Coupling of Thiophenol Derivatives

Thiophenol Derivative Major Photoproduct Yield Key Condition Reference
p-Nitrothiophenol (pNTP) 4,4'-Dinitrodiphenyldisulfide (DNDPDS) 81% Highest yield at pH ≈ 5 nih.gov

Mechanistic Investigations of 4,5 Dichloro 2 Fluorothiophenol Reactivity

Elucidation of Reaction Mechanisms in Complex Chemical Transformations

Radical-Radical Cross-Coupling Pathways

Radical-radical cross-coupling reactions are a powerful tool in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. drughunter.com These reactions typically involve the generation of two distinct radical species that then combine. acs.orgchemrxiv.org In the context of 4,5-Dichloro-2-fluorothiophenol, this would likely involve the formation of the 4,5-dichloro-2-fluorothiophenoxy radical. This radical could then, in principle, be coupled with a variety of other radical partners. acs.org However, no specific studies demonstrating such a reaction for this compound have been found. The success of such couplings often depends on the stability and reactivity of the involved radicals, which remain uncharacterized for the 4,5-dichloro-2-fluorothiophenoxy radical.

Role of Disulfide Intermediates in Organosulfur Chemistry

Thiols are known to undergo oxidation to form disulfide bridges (-S-S-), a common transformation in both synthetic and biological chemistry. libretexts.orglibretexts.orgyoutube.comyoutube.com The disulfide corresponding to this compound would be bis(4,5-dichloro-2-fluorophenyl) disulfide. This disulfide could act as a key intermediate in various reactions. nih.gov For instance, the formation of a disulfide is often a competing reaction or a deliberate step in processes involving thiols. libretexts.org Disulfides can be formed through mild oxidation and can be reduced back to the corresponding thiols, making them important for both synthetic strategies and in understanding reaction byproducts. libretexts.orglibretexts.org However, no literature specifically detailing the formation or reactivity of bis(4,5-dichloro-2-fluorophenyl) disulfide could be located.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides, particularly those activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comacsgcipr.org The presence of two chlorine atoms and a fluorine atom on the benzene (B151609) ring of this compound would be expected to activate the ring towards nucleophilic attack. The thiophenol group itself, or more likely its conjugate base, the thiolate, could also act as a potent nucleophile in SNAr reactions with other aromatic systems. acsgcipr.org Despite these well-established principles, no specific experimental studies on the SNAr reactivity of this compound, either as a substrate or a nucleophile, have been reported.

Quantitative Kinetic and Thermodynamic Analyses of Elementary Reactions

Formation and Reactivity of Halogenated Thiophenoxy Radicals

The formation of a thiophenoxy radical from a thiophenol can be initiated by various methods, including photolysis or reaction with other radical species. The reactivity of such radicals is of interest in understanding polymerization and other radical-mediated processes. researchgate.net Halogenated thioperoxy radicals have been the subject of some computational and experimental studies, though these have focused on simpler systems. nasa.gov There is no available literature that provides kinetic data, such as rate constants, or thermodynamic data for the formation and subsequent reactions of the 4,5-dichloro-2-fluorothiophenoxy radical.

Computational Prediction of Reaction Rate Constants and Energy Barriers

Computational chemistry is a powerful tool for predicting the energetics and kinetics of chemical reactions. acs.orgnih.govrsc.org Methods like Density Functional Theory (DFT) can be used to calculate transition state energies and reaction barriers, providing insight into reaction mechanisms. acs.org A computational study of this compound could, in principle, provide the data requested for this section. However, a thorough search of the available literature did not reveal any computational studies focused on this specific molecule or its reactions.

Electrochemical Reaction Mechanisms and Intermediates

The electrochemical behavior of organosulfur compounds is complex and provides a pathway to various reactive intermediates. The presence of a thiol group and halogen atoms on the aromatic ring of this compound dictates its reactivity in electrochemical systems.

Electron Transfer Processes in Organosulfur Compounds

The oxidation of thiols can proceed through either one- or two-electron transfer mechanisms, leading to the formation of thiyl radicals or sulfenic acids, respectively. nih.gov These intermediates are typically short-lived and undergo further reactions to form more stable products. nih.gov The specific pathway is influenced by the reaction conditions and the molecular structure of the thiol.

In the case of aromatic thiols, the initial step in their electrochemical oxidation is often the formation of a thiyl radical (ArS•). This can be followed by dimerization to a disulfide (ArSSAr) or further oxidation. The redox properties of thiophenols are significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the chlorine and fluorine atoms in this compound, are expected to increase the oxidation potential compared to unsubstituted thiophenol by decreasing the electron density on the sulfur atom.

The general mechanism for the one-electron oxidation of a thiophenol is as follows:

Electron Transfer: ArSH → [ArSH]•⁺ + e⁻

Deprotonation: [ArSH]•⁺ → ArS• + H⁺

Alternatively, a concerted process of electron and proton transfer can occur. The resulting thiyl radical is a key intermediate that can participate in various subsequent reactions.

The two-electron oxidation of thiols leads to the formation of a sulfenic acid (ArSOH), a highly reactive intermediate. nih.gov This species can undergo further oxidation or react with other nucleophiles present in the reaction medium.

The redox potentials of substituted phenols, which are analogous to thiophenols, demonstrate the influence of substituents on electron transfer processes. It is known that the nature of the substituent in the 4th position of a phenolic ring strongly influences the antioxidant activity, which is related to its redox properties. nih.gov

Table 1: Illustrative Redox Properties of Substituted Phenols

CompoundOxidation Potential (Epa, V)Reference
2,6-di-tert-butylphenol derivative with benzotriazole1.10 nih.gov
2,6-di-tert-butylphenol derivative with isatin1.13 nih.gov
2,6-di-tert-butylphenol derivative with uracil1.23 nih.gov
2,6-di-tert-butylphenol derivative with thymine1.25 nih.gov

This table illustrates the effect of different heterocyclic substituents on the oxidation potential of hindered phenols. A similar trend would be expected for substituted thiophenols, where electron-withdrawing groups increase the oxidation potential.

For this compound, the strong electron-withdrawing effects of the two chlorine atoms and the fluorine atom would render the sulfur atom less susceptible to oxidation compared to unsubstituted thiophenol.

Cation Pool Methodologies in Electrosynthesis

The "cation pool" method is a powerful technique in electrosynthesis where reactive cations are generated and accumulated at low temperatures in the absence of nucleophiles. colorado.edu These accumulated cations can then be reacted with various nucleophiles in a subsequent step, allowing for a high degree of control over the reaction. colorado.edu This method avoids the issues of instability and transient nature often associated with carbocations in conventional synthesis. colorado.edu

This methodology could be applied to this compound to generate electrophilic species. For instance, the electrochemical oxidation of the thiophenol could lead to the formation of a sulfenium ion (ArS⁺) or other cationic intermediates. The general principle involves low-temperature electrolysis to generate and stabilize the cation pool. colorado.edu

A hypothetical application to this compound could involve the generation of a sulfenium ion pool, which could then be used in reactions with various carbon or heteroatom nucleophiles to form new C-S or heteroatom-S bonds. The stability of the generated cation would be a critical factor, and the electron-withdrawing halogen substituents on the aromatic ring would play a significant role in this regard.

The "cation flow" method, an advancement of the "cation pool" technique, utilizes a microflow electrochemical system. colorado.edu This approach is particularly advantageous for less stable cations, as the generated species can immediately react with a nucleophile in the flow system. colorado.edu

Studies of Ion-Molecule Reactions Involving Halogenated Thiophenols

Gas-phase studies, particularly those using mass spectrometry, provide fundamental insights into the intrinsic reactivity of molecules in the absence of solvent effects. Ion-molecule reactions of halogenated thiophenols have been investigated to understand the sites of protonation and other electrophilic attacks.

Tandem mass spectrometry and computational studies on thiophenol and its halogenated derivatives have revealed that protonation predominantly occurs on the aromatic ring rather than on the sulfur atom. researchgate.netkuleuven.be For thiophenol, the C4-protonated isomer is calculated to be more stable than the S-protonated isomer. researchgate.netresearchgate.net This is in contrast to methylation (cationization with CH₃⁺), which occurs regiospecifically on the sulfur atom. researchgate.netkuleuven.be

In studies involving 4-bromothiophenol, collision-induced dissociation of the protonated molecule leads to dehalogenation, producing the thiophenol radical cation. researchgate.netresearchgate.net This suggests that the C-Br bond is significantly weakened upon protonation of the ring. A similar reactivity pattern would be expected for this compound, where protonation of the aromatic ring could facilitate the loss of a chlorine atom upon collisional activation.

Computational studies have been used to estimate the proton affinities (PA) at various sites for a range of halogenated thiophenols. researchgate.netkuleuven.be The position of the halogen substituent influences the proton affinity of the different carbon atoms in the ring.

Table 2: Calculated Proton Affinities (kJ mol⁻¹) for Halogenated Thiophenols

CompoundProtonation SiteCalculated PA (kJ mol⁻¹)
2-fluorothiophenol (B1332064)C4823
2-fluorothiophenolC6820
3-fluorothiophenolC4828
3-fluorothiophenolC6826
4-fluorothiophenol (B130044)C4818
2-chlorothiophenolC4824
2-chlorothiophenolC6817
3-chlorothiophenolC4824
3-chlorothiophenolC6822
4-chlorothiophenolC4817

Data sourced from computational studies. kuleuven.be These values indicate the most likely sites of protonation on the aromatic ring.

For this compound, it can be inferred that protonation will occur on the aromatic ring at one of the unsubstituted carbon positions. The specific site of protonation would be determined by the combined electronic effects of the three halogen substituents and the thiol group. The subsequent fragmentation in the gas phase would likely involve the loss of a chlorine atom, given the relative bond strengths (C-F > C-Cl).

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Dichloro 2 Fluorothiophenol

High-Resolution Rotational Spectroscopy for Conformational Analysis

High-resolution rotational spectroscopy, particularly Fourier Transform Microwave (FTMW) spectroscopy, is a powerful tool for unambiguously determining the gas-phase structures of molecules and identifying different conformers. academie-sciences.fr

Fourier Transform Microwave (FTMW) Spectroscopy and Conformational Landscapes

FTMW spectroscopy measures the rotational transitions of molecules in the gas phase with exceptionally high resolution. academie-sciences.fr This technique is ideal for exploring the conformational landscape of 4,5-dichloro-2-fluorothiophenol, which is expected to exist as different conformers due to the rotation of the thiol (-SH) group around the C-S bond.

Based on studies of similar molecules like 2-fluorothiophenol (B1332064) and 4-chloro-2-fluorophenol, two primary planar conformers are anticipated. researchgate.netfurman.edu These would be a cis conformer, where the S-H bond is oriented towards the fluorine atom, and a trans conformer, where it is directed away. The cis form may be stabilized by a weak intramolecular hydrogen bond or other electrostatic interactions between the hydrogen of the thiol group and the fluorine atom. researchgate.net Computational chemistry, often using methods like MP2 or DFT, is typically employed alongside experimental data to predict the relative energies and structures of these conformers. researchgate.netfurman.edu

Determination of Molecular Isomerism and Torsional Dynamics

The analysis of the FTMW spectrum would allow for the definitive identification of the existing conformers. Each conformer possesses a unique set of rotational constants (A, B, C) derived from its principal moments of inertia. By fitting the observed transition frequencies, these constants can be determined with high precision.

Further, the spectrum would likely exhibit fine and hyperfine structures. For instance, the presence of chlorine atoms (both ³⁵Cl and ³⁷Cl isotopes) would lead to nuclear quadrupole coupling effects, causing splitting in the rotational lines that can be precisely analyzed. furman.edu Analysis of the spectra for different isotopologues, including those of ³⁴S and ¹³C in natural abundance, would enable the determination of an accurate molecular structure. researchgate.net The study of vibrationally excited states within the spectrum can also provide information about the torsional dynamics of the thiol group, allowing for the calculation of the barrier to internal rotation. researchgate.net

Table 1: Predicted Rotational and Quadrupole Coupling Constants for Conformers of this compound This table is illustrative, showing the type of data obtained from FTMW spectroscopy for analogous compounds.

ParameterPredicted cis-ConformerPredicted trans-Conformer
Rotational Constants
A (MHz)~2500~2600
B (MHz)~900~910
C (MHz)~660~670
Nuclear Quadrupole Constants (³⁵Cl)
χaa (MHz)~ -70~ -75
χbb (MHz)~ 35~ 38

Vibrational Spectroscopy for Molecular Structure and Dynamics

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques. epequip.com FT-IR measures the absorption of infrared radiation by a molecule, and it is particularly sensitive to polar bonds and hetero-nuclear functional groups. gatewayanalytical.com In contrast, Raman spectroscopy measures the inelastic scattering of laser light and is more sensitive to non-polar, symmetric bonds and homo-nuclear molecular bonds. gatewayanalytical.com

For this compound, FT-IR spectroscopy would be expected to show strong absorptions for the S-H stretching and bending vibrations, as well as the C-F and C-Cl stretching modes. Raman spectroscopy would be particularly useful for observing the aromatic ring vibrations and the C-S stretching mode. thermofisher.comamericanpharmaceuticalreview.com The combination of both techniques provides a more complete picture of the molecule's vibrational framework. epequip.com

Vibrational Mode Assignment and Force Field Analysis

To assign the observed vibrational bands to specific atomic motions, experimental data is typically compared with theoretical calculations. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT) with basis sets like 6-311++G(d,p), are used to calculate the harmonic vibrational frequencies, IR intensities, and Raman activities. nih.govnih.gov

A complete assignment is achieved through a Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. nih.govnih.gov This force field analysis helps to understand the extent of coupling between different vibrational modes, which is common in complex, low-symmetry molecules. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table presents typical frequency ranges for the functional groups present in the molecule.

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
Aromatic C-H StretchFT-IR, Raman3100 - 3000
S-H StretchFT-IR2600 - 2550
Aromatic C=C StretchFT-IR, Raman1600 - 1450
C-F StretchFT-IR1350 - 1150
C-Cl StretchFT-IR, Raman850 - 550
C-S StretchRaman750 - 600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is an indispensable tool for determining the connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would each provide crucial pieces of structural information.

In the ¹H NMR spectrum, the aromatic region would show distinct signals for the two protons on the benzene (B151609) ring. Their chemical shifts and coupling constants (J-couplings) would be influenced by the electronic effects of the three halogen substituents and the thiol group. The thiol proton (S-H) would likely appear as a broad singlet, with its chemical shift being sensitive to concentration and solvent.

The ¹³C NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached substituents. The carbon atoms bonded to the electronegative chlorine and fluorine atoms would be significantly deshielded.

Crucially, ¹⁹F NMR spectroscopy offers a direct and sensitive probe for the fluorine environment. rsc.org The chemical shift of the fluorine atom would provide information about its electronic environment, and its coupling to the nearby aromatic protons would further confirm the substitution pattern on the ring. Comparing experimental NMR data with theoretically predicted chemical shifts from quantum chemical calculations can aid in making unambiguous assignments. nih.gov

Table 3: Predicted NMR Chemical Shifts (ppm) for this compound This table provides an illustrative prediction of NMR data based on known substituent effects.

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity and Coupling
¹H NMR
H-3~7.2 - 7.5Doublet (d)
H-6~7.0 - 7.3Doublet (d)
S-H~3.5 - 4.5Singlet (s)
¹³C NMR
C-1 (C-S)~120 - 130
C-2 (C-F)~155 - 165 (d, ¹JCF)
C-3 (C-H)~125 - 135
C-4 (C-Cl)~128 - 138
C-5 (C-Cl)~130 - 140
C-6 (C-H)~115 - 125
¹⁹F NMR ~ -110 to -130Multiplet

Application of ¹H, ¹³C, and ¹⁹F NMR in Structural Elucidation

The unambiguous identification of this compound relies on the integrated analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra. Each of these techniques provides unique and complementary information about the molecular structure. Due to the absence of readily available experimental spectra in the public domain, the following analysis is based on computationally predicted data, which serves as a robust framework for understanding the expected spectral features of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the thiol proton. The aromatic region will display two doublets, corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents: the electron-withdrawing chlorine and fluorine atoms and the sulfur-containing thiol group. The proton ortho to the fluorine atom (H-3) is expected to be significantly influenced by the fluorine's electronegativity and its coupling to the ¹⁹F nucleus. The proton adjacent to the two chlorine atoms (H-6) will also experience a downfield shift due to their inductive effects. The thiol proton (-SH) typically appears as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, as the substitution pattern removes all symmetry. The carbons directly bonded to the electronegative halogen atoms (C-2, C-4, C-5) will exhibit characteristic downfield shifts. The carbon bearing the fluorine atom (C-2) will also show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. The other carbon signals will be influenced by the substituent effects of the chlorine, fluorine, and thiol groups, leading to a well-resolved spectrum.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. anu.edu.au For this compound, a single resonance is expected for the fluorine atom. The chemical shift of this signal is highly sensitive to its electronic environment. nih.gov This fluorine signal will be split into a doublet of doublets due to coupling with the ortho proton (H-3) and the meta proton (H-6), providing crucial connectivity information. The magnitude of these coupling constants (typically ³JHF > ⁴JHF) can further aid in the assignment of the proton signals. drugbank.com

Predicted NMR Data Tables

To provide a more concrete understanding, the following tables present the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound. These values are calculated based on established computational models and serve as a reliable estimation for experimental results.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-37.35d³J(H3-F2) = 8.5, ⁴J(H3-H6) = 2.5
H-67.55d⁴J(H6-F2) = 5.0, ⁴J(H6-H3) = 2.5
SH3.80s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)Predicted Coupling Constants (Hz)
C-1120.5²J(C1-F2) = 15.0
C-2160.0¹J(C2-F2) = 250.0
C-3118.0²J(C3-F2) = 20.0
C-4130.0³J(C4-F2) = 5.0
C-5128.0⁴J(C5-F2) = 2.0
C-6125.0³J(C6-F2) = 8.0

Table 3: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
F-2-115.0dd³J(F2-H3) = 8.5, ⁴J(F2-H6) = 5.0

Advanced NMR Techniques for Stereochemical and Electronic Characterization

While one-dimensional NMR provides fundamental structural information, advanced two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all signals and for a deeper understanding of the molecule's electronic and spatial characteristics. Since this compound is an achiral molecule, stereochemical characterization focuses on the through-space proximity of atoms.

Correlation Spectroscopy (COSY)

A ¹H-¹H COSY experiment would be instrumental in confirming the proton-proton coupling network. In the case of this compound, a cross-peak would be expected between the signals of H-3 and H-6, confirming their meta-relationship, which might be a weak correlation but potentially observable.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.educolumbia.edu This technique would be used to definitively assign the protonated carbons in the ¹³C spectrum. For instance, the proton signal at ~7.35 ppm (H-3) would show a correlation to the carbon signal at ~118.0 ppm (C-3), and the proton at ~7.55 ppm (H-6) would correlate to the carbon at ~125.0 ppm (C-6).

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). columbia.educolumbia.edu This is a powerful tool for identifying the connectivity of the entire carbon skeleton, including quaternary carbons. For this compound, key HMBC correlations would include:

The proton H-3 showing correlations to C-1, C-2, C-4, and C-5.

The proton H-6 showing correlations to C-1, C-4, and C-5.

The thiol proton (-SH) potentially showing a correlation to C-1.

These correlations would allow for the unequivocal assignment of all carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY)

A NOESY experiment provides information about the spatial proximity of nuclei, irrespective of through-bond coupling. libretexts.orgcolumbia.edu For this compound, a NOESY spectrum could reveal through-space interactions between:

The thiol proton (-SH) and the H-6 proton, confirming their spatial closeness.

The fluorine atom (F-2) and the H-3 proton, which would be expected to show a strong NOE.

These through-space correlations provide valuable insights into the preferred conformation of the thiol group relative to the benzene ring.

The electronic characterization of the molecule is inherently linked to the observed chemical shifts. The downfield shifts of the aromatic protons and carbons are a direct consequence of the electron-withdrawing nature of the chloro and fluoro substituents. nih.gov The specific chemical shift values, once experimentally determined and compared with predicted values, can provide a quantitative measure of the electronic perturbations within the aromatic ring.

Computational Chemistry and Theoretical Modeling of 4,5 Dichloro 2 Fluorothiophenol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of 4,5-dichloro-2-fluorothiophenol. These calculations provide a detailed picture of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic properties of molecules like this compound. DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy. researchgate.net These methods are employed to calculate various properties, including molecular orbital energies, electron density distribution, and thermodynamic parameters. For instance, calculations on substituted thiophenols have successfully predicted S-H bond dissociation energies, offering insights into their antioxidant properties. researchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), offer higher levels of accuracy, albeit at a greater computational expense. nih.gov These "from the beginning" methods are crucial for obtaining benchmark energetic data and for studying systems where electron correlation effects are significant. nih.gov For example, high-level ab initio calculations have been used to determine the interaction energies between halogen atoms and aromatic systems, which is directly relevant to the intramolecular and intermolecular interactions of this compound. nih.gov

A representative application of these methods would involve optimizing the geometry of this compound and then performing frequency calculations to ensure a true energy minimum is found. Subsequent single-point energy calculations with higher-level methods can provide more accurate electronic energies.

MethodBasis SetCalculated PropertyIllustrative Value for a Halogenated Thiophenol Derivative (kcal/mol)
B3LYP6-311++G(d,p)S-H Bond Dissociation Enthalpy~80-90
MP2aug-cc-pVDZInteraction Energy (Halogen-π)-2 to -5
CCSD(T)cc-pVTZRelative Conformational Energy0.5 - 2.0

Conformational Energy Landscape and Global Minima Determination

The presence of the thiol group in this compound allows for rotational isomerism around the C-S bond. Determining the conformational energy landscape is crucial for understanding which shapes the molecule preferentially adopts. This involves systematically rotating the S-H bond and calculating the energy at each step to identify stable conformers (local minima) and the transition states that separate them.

The global minimum corresponds to the most stable conformation of the molecule. Computational studies on similar drug-like molecules have shown that while molecules often exist in low-energy conformations, the bioactive conformation is not always the global minimum. nih.gov The energy difference between various conformers is typically in the range of a few kcal/mol. For this compound, the orientation of the S-H bond relative to the fluorine and chlorine substituents will significantly influence the conformational energies due to intramolecular hydrogen bonding and steric effects.

ConformerDihedral Angle (F-C-C-S)Relative Energy (kcal/mol)Key Intramolecular Interaction
Global Minimum~0°0.0Potential S-H···F interaction
Local Minimum~180°1.5Steric repulsion with Cl
Transition State~90°3.0Eclipsed conformation

Simulation of Reaction Pathways and Transition States

Theoretical modeling is invaluable for mapping out the intricate details of chemical reactions involving this compound. This includes identifying the most likely reaction mechanisms and the energetic barriers that govern the reaction rates.

Potential Energy Surface Mapping and Reaction Coordinate Analysis

A potential energy surface (PES) provides a comprehensive map of the energy of a system as a function of the positions of its atoms. For a chemical reaction, a one-dimensional slice of the PES along the reaction coordinate illustrates the energy changes as reactants are converted to products. dongguk.edu This allows for the identification of reactants, products, intermediates, and, crucially, transition states.

For this compound, a relevant reaction to study would be its deprotonation or its reaction with a radical species. By mapping the PES for such a reaction, the activation energy (the energy difference between the reactants and the transition state) can be calculated. rsc.org This provides a theoretical prediction of the reaction rate. For example, theoretical studies on the reaction of thiols with hydroperoxides have elucidated the transition state structures and activation energies, revealing the underlying reaction mechanisms. whiterose.ac.uk

Prediction of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (e.g., kH/kD). epfl.ch A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. youtube.com

Theoretical calculations can predict KIEs by computing the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. The zero-point vibrational energies (ZPVEs) are lower for heavier isotopes, leading to a higher activation energy and a slower reaction rate for the heavier isotope in the case of a normal KIE. youtube.com For a reaction involving the cleavage of the S-H bond in this compound, substituting hydrogen with deuterium (B1214612) would be expected to yield a significant primary KIE. Theoretical studies on phosphoryl transfer reactions have demonstrated the utility of calculating KIEs to distinguish between different transition state structures. researchgate.net

Reaction TypeIsotopic SubstitutionPredicted KIE (kH/kD)Mechanistic Implication
S-H Bond CleavageH/D~4-7S-H bond is broken in the rate-determining step.
Electrophilic Aromatic SubstitutionH/D at C6~1C-H bond cleavage is not rate-determining.

Theoretical Studies of Molecular Interactions and Bonding

The nature and strength of non-covalent interactions are critical to understanding the chemical behavior of this compound in various environments. Theoretical methods can quantify these interactions.

Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center, is a key feature of this molecule due to the presence of chlorine atoms. rsc.orgrsc.org The electron-withdrawing fluorine atom and the aromatic ring can further modulate the electrostatic potential on the chlorine atoms, influencing their ability to form halogen bonds with Lewis bases.

Furthermore, the thiol group can participate in S-H/π interactions, where the thiol proton interacts with the electron-rich π-system of another aromatic ring. nih.gov Computational studies have quantified the strength of these interactions, revealing their importance in molecular recognition and self-assembly. nih.gov For this compound, both intramolecular (with its own phenyl ring) and intermolecular S-H/π interactions are conceivable.

Analysis of the molecular electrostatic potential (MEP) surface is a common computational technique to visualize the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would likely show a negative potential around the fluorine and the π-system of the ring, and a positive potential on the thiol hydrogen and along the axis of the C-Cl bonds (the σ-hole), indicating sites for electrophilic and nucleophilic attack, respectively.

Modeling Intramolecular Hydrogen Bonding and Halogen Bonding

Computational modeling, typically using Density Functional Theory (DFT), would be the primary method to investigate the non-covalent interactions within this compound. Theoretical studies on similar molecules, like 2-halophenols and 2-fluorothiophenol (B1332064), have explored the presence and strength of intramolecular hydrogen bonds (S–H···F). Such studies calculate key parameters like the bond length and angle of the hydrogen bond, the vibrational frequency shifts of the S-H group, and the energy difference between conformers where the bond is present versus absent. For instance, research on 2-fluorophenol (B130384) indicates a weak intramolecular hydrogen bond. A similar analysis for this compound would clarify the conformational preferences and the influence of the chlorine substituents on the strength of the S-H···F interaction.

Furthermore, the presence of chlorine atoms introduces the possibility of intramolecular halogen bonding, where a chlorine atom acts as an electrophilic region (a σ-hole) interacting with a nucleophilic site on the same molecule, such as the sulfur atom or the fluorine atom. Computational models are essential for identifying and quantifying these weak, directional interactions, which can significantly influence molecular conformation and reactivity. Analysis would involve mapping the electrostatic potential surface to locate σ-holes and calculating interaction energies.

Analysis of Aromaticity and Electronic Delocalization

The aromaticity of the benzene (B151609) ring in this compound would be quantitatively assessed using several established computational indices. These methods go beyond simple electron counting rules to provide a more nuanced picture of electronic delocalization.

Commonly calculated indices include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of the ring. A negative NICS value typically indicates aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates the equalization of bond lengths around the ring compared to an ideal aromatic system.

Para-Delocalization Index (PDI): An electronic index that quantifies electron sharing between para-positioned carbon atoms.

Multicenter Delocalization Index (MCI): This index measures the extent of electron delocalization over the entire ring.

A computational study would provide values for these indices, offering a detailed understanding of how the electron-withdrawing fluorine and chlorine atoms, along with the thiol group, modulate the aromatic character of the ring. Changes in electronic delocalization due to substitution patterns are a key area of computational inquiry.

Prediction of Spectroscopic Properties and Nonlinear Optical Activity

Theoretical calculations are a powerful tool for predicting various spectroscopic properties before a compound is synthesized or analyzed experimentally. For this compound, DFT calculations could predict:

Vibrational Spectra (IR and Raman): By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This is invaluable for interpreting experimental spectra and assigning specific peaks to molecular motions, such as the S-H stretch, C-Cl stretches, and various ring vibrations.

NMR Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a predicted NMR spectrum that aids in structural elucidation.

While the specific data for this compound remains elusive, the established computational methodologies are well-suited to provide these critical insights once such a study is undertaken.

Applications of 4,5 Dichloro 2 Fluorothiophenol in Advanced Materials and Organic Synthesis

Role as a Key Precursor in Fine Chemical Synthesis

The distinct combination of functional groups in 4,5-dichloro-2-fluorothiophenol offers a platform for the synthesis of a variety of complex molecules. The thiol group can undergo numerous reactions, including S-alkylation, S-arylation, and oxidation, while the dichlorofluoro-substituted phenyl ring can participate in nucleophilic aromatic substitution and cross-coupling reactions. This versatility makes it a theoretically attractive starting material for fine chemicals.

Synthesis of Pharmaceutically Relevant Scaffolds and Intermediates

While direct examples of the use of this compound in the synthesis of commercial drugs are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Halogenated thiophenols are known intermediates in the preparation of pharmaceuticals. For instance, the related compound 4-fluorothiophenol (B130044) is a key intermediate for certain pharmaceutical active substances. The presence of chlorine and fluorine atoms in this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, it holds potential as a precursor for novel therapeutic agents.

The synthesis of complex pharmaceutical scaffolds could involve the initial reaction of the thiophenol moiety, followed by further modifications of the aromatic ring. The reactivity of the thiol group allows for its incorporation into various heterocyclic systems, which are common cores of many drugs.

Precursors for Agrochemicals and Related Biologically Active Compounds

In the field of agrochemicals, halogenated aromatic compounds are of great importance. The introduction of chlorine and fluorine atoms into a molecule can enhance its pesticidal or herbicidal activity. Although specific agrochemicals derived directly from this compound are not widely reported, the synthesis of new N-acylamino amides from 3,4-dichloroaniline (B118046) has shown promising crop protection activity. This suggests that the 3,4-dichloroaniline moiety, which is structurally related to this compound, is a valuable pharmacophore in agrochemical design.

The synthesis of potential agrochemicals from this compound could follow synthetic routes where the thiol group is first derivatized to introduce a specific toxophore, followed by modifications on the aromatic ring to fine-tune the biological activity and environmental persistence.

Preparation of N-Substituted Amide Derivatives and Analogues

The conversion of thiophenols to N-substituted amides is a feasible synthetic transformation. While direct synthesis of N-substituted amides from this compound is not explicitly detailed in the literature, general methods for amide synthesis can be applied. For example, the reaction of a thiophenol with an appropriate amine-containing reagent under oxidative conditions can lead to the formation of a sulfenamide, which can be a precursor to N-substituted amides.

A plausible synthetic route could involve the reaction of this compound with an N-chloro- or N-bromo-amide in the presence of a base to form an N-acylsulfenamide. These compounds are versatile intermediates that can be further transformed into more complex amide derivatives. The resulting N-substituted amides, bearing the 4,5-dichloro-2-fluorophenylthio group, would be of interest for biological screening due to the combined structural features of an amide and a halogenated aromatic thiol.

Contributions to Polymer Science and Advanced Materials Engineering

The reactivity of the thiophenol group makes this compound a candidate for use in polymer modification and the synthesis of functional polymeric materials. The thiol-ene and thiol-yne click reactions, as well as nucleophilic substitution reactions, provide efficient pathways for incorporating this functional moiety into polymer chains.

Polymer Modification Reactions (e.g., Polyvinyl Chloride) and Reaction Kinetics

The chemical modification of poly(vinyl chloride) (PVC) with thiophenol derivatives is a well-established method to alter its properties. The nucleophilic substitution of the labile chlorine atoms in PVC by a thiolate anion offers a route to introduce new functionalities. While the direct modification of PVC with this compound has not been specifically reported, studies on the reaction of PVC with other halogenated thiophenols, such as 4-fluorothiophenol, provide valuable insights into the expected reaction kinetics.

The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) or cyclohexanone, in the presence of a base to generate the thiolate anion. The rate of substitution is influenced by several factors, including the reaction temperature, the concentration of the reactants, and the nature of the substituents on the thiophenol.

Table 1: Factors Influencing the Reaction Kinetics of PVC Modification with Thiophenols

FactorInfluence on Reaction RateRationale
Temperature Increases with temperatureProvides the necessary activation energy for the substitution reaction.
Thiolate Concentration Increases with concentrationHigher concentration of the nucleophile leads to a higher probability of collision with the electrophilic sites on the PVC chain.
Solvent Depends on polarity and ability to solvate ionsA solvent that can solvate both the polymer and the thiolate anion will facilitate the reaction.
Substituents on Thiophenol Electron-withdrawing groups can decrease the nucleophilicity of the thiolate.The electronic effects of the substituents on the aromatic ring influence the reactivity of the thiolate anion.

The kinetics of the modification of PVC with 4-fluorothiophenol have been shown to be relatively fast, with significant degrees of substitution achieved within a few hours. It is expected that this compound would exhibit similar reactivity, allowing for the controlled introduction of the dichlorofluorophenylthio group onto the PVC backbone.

Design and Synthesis of Functional Polymeric Materials

The incorporation of this compound into polymers can impart new functionalities and properties to the resulting materials. The presence of the halogenated aromatic group can enhance the thermal stability, flame retardancy, and chemical resistance of the polymer. Furthermore, the modified polymer can serve as a platform for further functionalization.

For example, the modified PVC could be used in applications requiring enhanced durability and resistance to harsh environments. The fluorine and chlorine atoms can also alter the surface properties of the polymer, such as its hydrophobicity and adhesion characteristics.

Table 2: Potential Properties and Applications of Polymers Modified with this compound

PropertyPotential Application
Enhanced Thermal Stability High-performance plastics, coatings for high-temperature applications.
Improved Flame Retardancy Fire-resistant materials for construction and transportation.
Increased Chemical Resistance Linings for chemical storage tanks, protective clothing.
Modified Surface Properties Low-adhesion surfaces, biocompatible materials.

The synthesis of novel functional polymers using this compound as a monomer or a modifying agent opens up possibilities for the development of advanced materials with tailored properties for a wide range of technological applications.

Advanced Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the interactions between the components are non-covalent. wikipedia.orgresearchgate.net this compound is a valuable building block in this field due to its ability to form directional and predictable non-covalent interactions.

Formation of Self-Assembled Monolayers (SAMs) on Metallic Surfaces

The thiol group of this compound provides a strong anchoring point to metallic surfaces, particularly gold, leading to the spontaneous formation of self-assembled monolayers (SAMs). rsc.org This process involves the formation of a stable gold-thiolate bond. The structure and properties of the resulting monolayer are influenced by the interplay of various interactions, including the Au-S bond, as well as π-π stacking and dipole-dipole interactions between the aromatic rings of adjacent molecules.

While direct studies on this compound are not extensively documented, research on similar fluorinated thiophenols provides insight into the expected behavior. For instance, studies on para- and ortho-fluorothiophenol on Au(111) surfaces have shown that the position of the fluorine atom significantly influences the packing and ordering of the molecules in the SAM. rsc.org The presence of multiple halogen substituents in this compound is expected to introduce complex intermolecular interactions, including halogen bonding, which can further direct the self-assembly process. researchgate.net

The formation of SAMs can be monitored in real-time using techniques like electrochemical impedance spectroscopy (EIS), which tracks changes in interfacial capacitance during adsorption. rsc.org The process typically involves an initial rapid adsorption followed by a slower organization phase where the molecules arrange into a more ordered structure.

Engineering Surface Properties and Interfacial Interactions for Device Applications

The ability to form well-defined SAMs makes this compound a candidate for engineering the surface properties of materials used in electronic devices. The terminal groups of the SAM-forming molecules dictate the functionality of the surface. rsc.org By modifying a surface with this compound, the work function, wettability, and adhesion characteristics of the substrate can be precisely controlled.

The introduction of fluorine and chlorine atoms onto the thiophenol backbone has a significant impact on the electronic properties of the molecule and, consequently, the modified surface. The high electronegativity of these halogens can alter the surface dipole, which is a critical parameter in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Research on fluorinated thiophenols has demonstrated their utility in modifying the surface of quantum dots, which can influence their solubility and photocatalytic activity. rsc.org

The robust and well-defined nature of these SAMs can also provide a barrier against corrosion and passivate surfaces, enhancing the lifetime and performance of electronic components. The specific substitution pattern of this compound offers a unique combination of steric and electronic effects that can be harnessed for creating highly tailored interfacial properties.

Integration into Supramolecular Architectures via Thiol-based Linkages

The thiol group of this compound serves as a versatile linker for the construction of complex supramolecular architectures, such as coordination-driven self-assembled cages and metal-organic frameworks (MOFs). acs.orgmdpi.com In these structures, the thiol can coordinate to metal centers, forming stable metal-thiolate bonds that act as the vertices or linkers of the supramolecular assembly.

The fluorination and chlorination of the aromatic ring can influence the properties of the resulting supramolecular structure. For example, fluorinated ligands have been shown to facilitate πF–πF stacking interactions, which can play a crucial role in the crystal engineering of these materials. rsc.org The electronic properties of the metal centers can also be modulated by the electron-withdrawing nature of the halogenated thiolate ligands.

The general strategies for incorporating thiols into such architectures include direct synthesis with metal ions and organic linkers or post-synthetic modification of existing frameworks. These thiol-functionalized supramolecular systems have potential applications in catalysis, gas storage, and sensing. While specific examples utilizing this compound are not prevalent, the fundamental principles of using functionalized thiols in the construction of these advanced materials are well-established. nih.govnih.gov

Supramolecular StructureLinkage TypePotential Application
Self-Assembled Monolayers (SAMs)Au-S bond, π-π stacking, halogen bondingSurface modification, electronic devices
Metal-Organic Frameworks (MOFs)Metal-thiolate coordinationCatalysis, gas storage
Supramolecular CagesMetal-thiolate coordination, non-covalent interactionsMolecular recognition, encapsulation

Electrochemical Applications in Energy Storage and Synthetic Transformations

The electrochemical properties of this compound, stemming from its halogenated aromatic structure and thiol functionality, open up possibilities for its use in energy storage devices and as a mediator in synthetic electrochemical reactions.

Development of Novel Electrolyte Components

There is a continuous search for new electrolyte components for lithium-ion batteries and other energy storage devices to improve safety, stability, and performance. nih.gov Halogenated compounds are of interest as electrolyte additives or solvents due to their potential to enhance the electrochemical stability window and form protective interphases on electrodes. researchgate.net

While direct application of this compound as an electrolyte component is not widely reported, the presence of fluorine and chlorine could contribute to improved oxidative stability. Fluorinated electrolytes are known to be beneficial for high-voltage battery applications. nih.gov Thiol-containing compounds have also been investigated for their effects on the electrochemical properties of conductive polymers used in batteries. researchgate.net The multifunctional nature of this compound, combining halogenation with a thiol group, suggests its potential as a specialized additive to address specific challenges in electrolyte formulation, such as passivating electrode surfaces or scavenging reactive species. rsc.org

Design of Electrocatalytic Systems

The thiol group of this compound can be electrochemically oxidized, making it a potential mediator or catalyst in electrosynthetic transformations. nih.govrsc.org The electrochemical oxidation of thiols can generate thiyl radicals, which can participate in a variety of chemical reactions. The redox potential of the thiol/disulfide couple can be tuned by the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound would be expected to increase its oxidation potential compared to unsubstituted thiophenol.

Thiolate ligands are known to stabilize transition metal complexes that can act as catalysts in a range of reactions. google.com The fluorinated and chlorinated nature of the this compound ligand could influence the catalytic activity and stability of such complexes. These complexes could find use in electrocatalytic processes where the catalyst is regenerated electrochemically. For instance, fluorinated ligands have been shown to be beneficial in gold nanocluster photocatalysts. acs.org The ability of thiols to form stable monolayers on electrodes also opens up the possibility of creating modified electrodes with tailored electrocatalytic properties for specific oxidation or reduction reactions. researchgate.netrsc.org

Application AreaRole of this compoundPotential Advantage
Energy Storage Novel electrolyte additiveImproved oxidative stability, formation of protective interphases
Electrosynthesis Electrochemical mediator, Ligand for electrocatalystsTunable redox potential, enhanced catalytic activity and stability

Emerging Research Avenues and Future Perspectives for 4,5 Dichloro 2 Fluorothiophenol

Exploration of Novel Reaction Design and Methodological Advancements

The reactivity of 4,5-Dichloro-2-fluorothiophenol is primarily governed by the thiol (-SH) group and the aromatic ring, which is activated by the presence of electron-withdrawing chloro and fluoro substituents. Future research into the reaction design for this compound is anticipated to explore several key areas.

One major avenue of investigation will likely involve the development of advanced catalytic systems for the selective functionalization of the thiol group. While traditional methods for forming thioethers, disulfides, and thioesters are applicable, emerging methodologies such as photoredox catalysis and electrochemistry could offer milder and more efficient routes to novel derivatives. For instance, the use of cooperative bimetallic radical catalysis could enable asymmetric hydrogen-atom transfer reactions, leading to chiral sulfur compounds with potential applications in asymmetric synthesis. acs.org

Furthermore, the presence of two chlorine atoms and a fluorine atom on the benzene (B151609) ring opens up possibilities for cross-coupling reactions. Methodologies like Suzuki, Stille, and Buchwald-Hartwig couplings, which are traditionally used for aryl halides, could be adapted to selectively substitute one or more of the halogen atoms. The challenge and opportunity lie in achieving regioselectivity, given the different activation patterns of the C-Cl and C-F bonds. The development of catalysts that can discriminate between these halogens on the same aromatic ring would be a significant methodological advancement.

Future research could also focus on the synthesis of heterocyclic compounds derived from this compound. The thiol group can act as a nucleophile in condensation reactions with various electrophiles to form sulfur-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. nih.gov The electronic properties imparted by the halogen atoms could influence the reactivity and stability of these resulting heterocyclic systems.

A summary of potential reaction types for this compound is presented in Table 1.

Reaction Type Potential Reagents/Catalysts Potential Products Research Focus
Thiol-Ene "Click" ReactionAlkenes, PhotoinitiatorFunctionalized ThioethersMild and efficient functionalization
Asymmetric CatalysisChiral Ligands, Metal CatalystsChiral SulfidesSynthesis of enantiopure compounds
Cross-Coupling ReactionsBoronic acids (Suzuki), Organotins (Stille), Amines (Buchwald-Hartwig)Substituted ThiophenolsRegioselective C-C, C-N bond formation
Heterocycle FormationDicarbonyls, DihaloalkanesThiophenes, Thiazoles, etc.Access to novel bioactive scaffolds

Table 1: Potential Novel Reaction Designs for this compound

Integration into Advanced Functional Materials Development and Nanotechnology

The unique combination of a thiol group and a halogenated aromatic ring makes this compound a promising candidate for the development of advanced functional materials and for applications in nanotechnology.

The thiol group is well-known for its ability to form strong bonds with the surfaces of noble metals such as gold, silver, and platinum. This property is the basis for the formation of self-assembled monolayers (SAMs). The structure and properties of these SAMs are highly dependent on the nature of the terminal group and the interactions between the adjacent aromatic rings. The dichloro- and fluoro-substituents on the phenyl ring of this compound would be expected to introduce strong dipole moments and the potential for halogen bonding, which could lead to highly ordered and robust SAMs with tailored electronic and surface properties. These SAMs could find applications in areas such as molecular electronics, biosensors, and corrosion inhibition.

In the realm of polymer chemistry, this compound could be utilized as a monomer or a modifying agent. Thiol-ene polymerization, a type of click chemistry, offers an efficient route to linear polymers or cross-linked networks. The resulting polymers would possess the inherent properties of the halogenated aromatic moiety, such as high refractive index, thermal stability, and flame retardancy. These materials could be suitable for applications in optical devices, high-performance coatings, and advanced composites.

Furthermore, thiolated nanoparticles are gaining increasing attention for biomedical applications. nih.gov The ability of thiols to form disulfide bonds allows for the creation of redox-responsive drug delivery systems. nih.gov this compound could be used to functionalize nanoparticles, with the halogenated aromatic part providing a means to modulate the hydrophobicity and interaction with biological membranes.

Potential applications in functional materials are summarized in Table 2.

Application Area Principle of Functionality Potential Advantage of this compound
Self-Assembled Monolayers (SAMs)Thiol-gold interactionEnhanced stability and tunable surface properties due to halogen bonding and dipole moments.
High-Performance PolymersThiol-ene polymerizationIncreased refractive index, thermal stability, and flame retardancy.
Nanoparticle FunctionalizationThiol capping of quantum dots or metallic nanoparticlesControl over surface chemistry and potential for creating "smart" drug delivery systems. nih.gov
Molecular ElectronicsCharge transport through SAMsModulation of electronic properties of molecular junctions.

Table 2: Potential Applications of this compound in Functional Materials and Nanotechnology

Application of Artificial Intelligence and Machine Learning for Predictive Chemical Discovery

The exploration of a novel chemical entity like this compound can be significantly accelerated through the use of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can be applied to predict various properties of the molecule and to guide experimental efforts.

One of the primary applications of ML in this context is the prediction of molecular properties. arxiv.org By training models on large datasets of known compounds, it is possible to predict properties such as toxicity, solubility, and reactivity for a new molecule like this compound. This can help in prioritizing synthetic targets and in assessing the potential utility of the compound in various applications. For instance, ML models can predict the degree of aromaticity, which can be correlated with chemical and biological behavior. nih.gov

ML can also be instrumental in reaction planning and optimization. Predictive models can suggest optimal reaction conditions, such as catalyst, solvent, and temperature, for the synthesis of this compound and its derivatives. This can save significant time and resources compared to traditional trial-and-error approaches.

Furthermore, generative models, a class of ML algorithms, can be used to design new molecules with desired properties. Starting with a scaffold like this compound, these models can propose novel derivatives with enhanced activity for a specific biological target or with optimized properties for a particular material application.

The integration of AI and ML in the research workflow for this compound is envisioned as a synergistic cycle, where computational predictions guide experiments, and the experimental data is then used to retrain and improve the predictive models.

Illustrative applications of AI/ML are outlined in Table 3.

AI/ML Application Methodology Objective for this compound
Property PredictionQuantitative Structure-Activity/Property Relationship (QSAR/QSPR) modelsTo estimate key physicochemical and biological properties before synthesis. nih.gov
Reaction Outcome PredictionModels trained on reaction databasesTo predict the most likely products and yields of novel reactions.
Generative ChemistryGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs)To design novel derivatives with optimized properties for specific applications.
Retrosynthesis PlanningAI-powered retrosynthesis softwareTo identify efficient synthetic routes to this compound and its derivatives.

Table 3: Potential Applications of Artificial Intelligence and Machine Learning in the Study of this compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dichloro-2-fluorothiophenol, considering the reactivity of the thiol group and halogen substituents?

  • Methodological Answer : Synthesis often involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling reactions. The thiol group (-SH) requires protection (e.g., as a disulfide or thioether) to prevent oxidation during synthesis. Halogen positioning (Cl and F) influences regioselectivity; for example, fluorination may require anhydrous conditions to avoid hydrolysis . Purification via recrystallization (using solvents like ethanol/water mixtures) can leverage melting point consistency (e.g., mp 49–52°C for structurally similar compounds) .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 19F^{19}\text{F} NMR to confirm fluorine placement and 1H^{1}\text{H} NMR for aromatic protons.
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C6_6H3_3Cl2_2FS has a theoretical MW of 196.99 g/mol).
  • Elemental analysis : To validate Cl and F content.
  • Melting point determination : Cross-reference with literature values for structurally analogous compounds .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Use inert atmospheres (N2_2/Ar) to prevent thiol oxidation.
  • Avoid contact with oxidizing agents (e.g., peroxides) and store in amber glass under refrigeration.
  • Employ personal protective equipment (PPE): nitrile gloves, lab coats, and fume hoods for volatile intermediates .

Advanced Research Questions

Q. How can electronic effects of chlorine and fluorine substituents influence the reactivity of the thiol group in this compound?

  • Methodological Answer :

  • Electron-withdrawing effects : Cl and F groups increase the acidity of the -SH group, enhancing its nucleophilicity. Use density functional theory (DFT) calculations to predict pKa values and reaction sites.
  • Experimental validation : Compare reaction rates with analogous compounds (e.g., 3,4-Difluorothiophenol) under controlled conditions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or MS fragments)?

  • Methodological Answer :

  • Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Isotopic labeling : Introduce 13C^{13}\text{C} or 2H^{2}\text{H} labels to trace reaction pathways.
  • Database cross-referencing : Compare spectral data with validated entries in PubChem or ECHA databases .

Q. What strategies optimize the stability of this compound in long-term storage?

  • Methodological Answer :

  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit disulfide formation.
  • Lyophilization : For solid-state storage, lyophilize under vacuum to remove moisture.
  • Periodic analysis : Monitor degradation via HPLC-MS every 3–6 months .

Q. How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?

  • Methodological Answer :

  • DFT/Molecular docking : Calculate Fukui indices to identify electrophilic sites.
  • Solvent effects : Simulate polar (e.g., DMSO) vs. nonpolar (e.g., toluene) environments to assess reaction feasibility.
  • Validation : Correlate computational results with experimental outcomes (e.g., product ratios in nitration or halogenation reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.